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1-(Difluoromethyl)-4-ethoxy-2-fluorobenzene
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Overview
Description
1-(Difluoromethyl)-4-ethoxy-2-fluorobenzene is an organic compound that belongs to the class of fluorinated aromatic compounds. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
One common method involves the use of difluoromethylation reagents such as ClCF2H, which react with the aromatic ring under specific conditions to introduce the difluoromethyl group . The ethoxy group can be introduced through nucleophilic substitution reactions using ethoxide ions. Industrial production methods often employ metal-based catalysts to enhance the efficiency and selectivity of these reactions .
Chemical Reactions Analysis
1-(Difluoromethyl)-4-ethoxy-2-fluorobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Cross-Coupling: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Scientific Research Applications
1-(Difluoromethyl)-4-ethoxy-2-fluorobenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-4-ethoxy-2-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds with target molecules, influencing their activity and stability . The compound’s fluorine atoms also contribute to its lipophilicity, enhancing its ability to penetrate biological membranes and interact with intracellular targets .
Comparison with Similar Compounds
1-(Difluoromethyl)-4-ethoxy-2-fluorobenzene can be compared with other fluorinated aromatic compounds, such as:
1-(Trifluoromethyl)-4-ethoxy-2-fluorobenzene: This compound has an additional fluorine atom in the trifluoromethyl group, which can further enhance its chemical stability and lipophilicity.
1-(Difluoromethyl)-4-methoxy-2-fluorobenzene: The methoxy group in this compound can influence its reactivity and interactions with biological targets differently compared to the ethoxy group.
1-(Difluoromethyl)-4-ethoxybenzene: The absence of the additional fluorine atom in the aromatic ring can affect the compound’s overall properties and applications.
Biological Activity
1-(Difluoromethyl)-4-ethoxy-2-fluorobenzene is a compound of interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
Property | Details |
---|---|
Molecular Formula | C10H10F3O |
Molecular Weight | 202.18 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CCOC1=C(C=C(C=C1)F)C(F)F |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The difluoromethyl and ethoxy groups enhance its lipophilicity, facilitating membrane permeability and enabling it to reach intracellular targets effectively.
Molecular Targets
- Enzymes: The compound has shown potential as an enzyme inhibitor, particularly in pathways related to neurodegenerative diseases.
- Receptors: It may modulate receptor activity, influencing various signaling pathways.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have reported that compounds with similar structures demonstrate significant anticancer properties. For instance, difluorobenzene derivatives have been noted for their ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis through the modulation of apoptotic pathways.
Neuroprotective Effects
Recent investigations into compounds with difluorobenzene moieties have highlighted their potential as neuroprotective agents. They may inhibit nitric oxide synthase (nNOS), which is involved in neuroinflammation. Inhibitors targeting nNOS can help reduce neuronal damage in conditions such as Alzheimer's disease .
Antimicrobial Properties
The presence of fluorine atoms in the structure often enhances antimicrobial activity. Compounds similar to this compound have shown efficacy against various bacterial strains, making them candidates for further development as antimicrobial agents.
Case Studies
-
Neurodegenerative Disease Models
In a study focused on human neuronal nitric oxide synthase (nNOS), a derivative containing a difluorobenzene ring showed promising inhibition (Ki = 23 nM), indicating potential for treating neurodegenerative diseases . This suggests that modifications in the structure can lead to improved selectivity and potency. -
Anticancer Screening
A series of analogs based on difluorobenzene were screened against multiple cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, highlighting the compound's potential as a lead structure for anticancer drug development . -
Antimicrobial Efficacy
Research has demonstrated that similar fluorinated compounds exhibit broad-spectrum antimicrobial activity. In vitro assays showed that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics.
Properties
Molecular Formula |
C9H9F3O |
---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
1-(difluoromethyl)-4-ethoxy-2-fluorobenzene |
InChI |
InChI=1S/C9H9F3O/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5,9H,2H2,1H3 |
InChI Key |
DQYFQKWQGOPKGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(F)F)F |
Origin of Product |
United States |
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